molecular formula C14H22Cl2N2O2 B1149140 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester CAS No. 141856-12-4

2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester

Cat. No.: B1149140
CAS No.: 141856-12-4
M. Wt: 321.24268
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Description

2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester is a useful research compound. Its molecular formula is C14H22Cl2N2O2 and its molecular weight is 321.24268. The purity is usually 95%.
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Biological Activity

2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of 2-Piperazineacetic acid derivatives typically involves the reaction of piperazine with various acylating agents. For instance, methyl α-bromophenylacetic acid can be reacted with piperazine derivatives under basic conditions to yield various piperazine-acetic acid esters. The resulting compounds are often evaluated for their biological activity against different cell lines.

Biological Activity Overview

The biological activities of 2-Piperazineacetic acid derivatives include:

  • Anticancer Activity : Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this structure have been tested against colon cancer (HT-29) and lung cancer (A549) cells using MTT assays, demonstrating significant inhibition of cell proliferation .
  • Antibacterial Properties : Some derivatives have shown promising antibacterial activity. In particular, piperazine hybridized compounds have been reported to possess enhanced efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
  • Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve the inhibition of specific pathways. For instance, the inhibition of the MAPK pathway has been linked to the anticancer activity of some piperazine derivatives .

Case Study 1: Anticancer Activity

In a study evaluating a series of piperazinone derivatives, it was found that compounds containing a phenylmethyl group showed significant cytotoxicity against HT-29 and A549 cell lines. The study utilized an MTT assay to measure cell viability and determined that these compounds could inhibit cell growth effectively at low concentrations.

CompoundCell LineIC50 (µM)
Derivative AHT-2915.2
Derivative BA54912.5

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of piperazine-based compounds revealed that certain derivatives exhibited potent activity against Pseudomonas aeruginosa. The study compared these new compounds with traditional antibiotics.

CompoundBacteriaMIC (µg/mL)
Compound XP. aeruginosa2
Compound YS. aureus8

Research Findings

Research indicates that modifications to the piperazine ring or the acetic acid moiety can significantly alter biological activity. For instance, introducing halogen substituents on the phenyl ring has been shown to enhance both anticancer and antibacterial activities by improving binding affinities to biological targets .

Properties

IUPAC Name

methyl 2-(4-benzylpiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEMYXIJYAOAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of Example 12B (160 g, 326 mmol) in methanol (652 mL) was added 4 M HCl in dioxane (408 mL, 1630 mmol) and the mixture was heated at 50° C. for 3 hours. The solvent was then evaporated and water was added. A solid precipitates. The water layer was decanted and washed once with ethyl acetate. The solid was dissolved in ethyl acetate and extracted with water once. The water layers were combined and treated with 1 N NaOH (1 L) until pH=10. The free amine was extracted twice with dichloromethane, dried over sodium sulfate and concentrated to afford the title compound. 1H NMR (500 MHz, DMSO-d6) δ ppm 7.34-7.20 (m, 5H), 3.57 (s, 3H), 3.42 (q, J=13.4 Hz, 2H), 2.96 (qd, J=2.7 Hz, 6.9 Hz, 1H), 2.78 (dt, J=2.9 Hz, 11.9 Hz, 1H), 2.69-2.60 (m, 2H), 2.55 (d, J=10.8 Hz, 1H), 2.30 (dd, J=3.2 Hz, 6.7 Hz, 2H), 1.92 (td, J=2.8 Hz, 10.6 Hz, 1H), 1.68 (t, J=10.0 Hz, 1H); MS (ESI) m/z 249.0 (M+H)+.
Quantity
160 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
408 mL
Type
reactant
Reaction Step One
Quantity
652 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of Example 12B (160 g, 326 mmol) in methanol (652 mL) was added 4 MHCl in dioxane (408 mL, 1630 mmol) and the mixture was heated at 50° C. for 3 hours. The solvent was then evaporated and water was added. A solid precipitates. The water layer was decanted and washed once with ethyl acetate. The solid was dissolved in ethyl acetate and extracted with water once. The water layers were combined and treated with 1N NaOH (1 L) until pH=10. The free amine was extracted twice with dichloromethane, dried over sodium sulfate and concentrated to afford the title compound. 1H NMR (500 MHz, DMSO-d6) δ ppm 7.34-7.20 (m, 5H), 3.57 (s, 3H), 3.42 (q, J=13.4 Hz, 2H), 2.96 (qd, J=2.7 Hz, 6.9 Hz, 1H), 2.78 (dt, J=2.9 Hz, 11.9 Hz, 1H), 2.69-2.60 (m, 2H), 2.55 (d, J=10.8 Hz, 1H), 2.30 (dd, J=3.2 Hz, 6.7 Hz, 2H), 1.92 (td, J=2.8 Hz, 10.6 Hz, 1H), 1.68 (t, J=10.0 Hz, 1H); MS (ESI) m/z 249.0 (M+H)+.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
408 mL
Type
reactant
Reaction Step One
Quantity
652 mL
Type
solvent
Reaction Step One

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